5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol 5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15804588
InChI: InChI=1S/C15H12BrN3S/c1-10-6-8-11(9-7-10)19-14(17-18-15(19)20)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,18,20)
SMILES:
Molecular Formula: C15H12BrN3S
Molecular Weight: 346.2 g/mol

5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC15804588

Molecular Formula: C15H12BrN3S

Molecular Weight: 346.2 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol -

Specification

Molecular Formula C15H12BrN3S
Molecular Weight 346.2 g/mol
IUPAC Name 3-(2-bromophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H12BrN3S/c1-10-6-8-11(9-7-10)19-14(17-18-15(19)20)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,18,20)
Standard InChI Key FWRHKYLXARWQIA-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Br

Introduction

Chemical Structure and Nomenclature

5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol (CAS: 1158970-76-3) is a sulfur-containing heterocycle with the molecular formula C₁₅H₁₂BrN₃S and a molecular weight of 346.2 g/mol . Its IUPAC name, 3-(2-bromophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione, reflects the substitution pattern: a 2-bromophenyl group at position 3, a p-tolyl (4-methylphenyl) group at position 4, and a thione group at position 5 of the triazole ring. The canonical SMILES representation (CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Br) and InChIKey (FWRHKYLXARWQIA-UHFFFAOYSA-N) further delineate its connectivity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₂BrN₃S
Molecular Weight346.2 g/mol
CAS Number1158970-76-3
IUPAC Name3-(2-Bromophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Canonical SMILESCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Br

Synthesis and Structural Analogues

The synthesis of 1,2,4-triazolethiones typically involves cyclization reactions of thiosemicarbazides or condensation of hydrazine derivatives with carbonyl compounds. For example, 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol (PubChem CID: 659951), a structural analog, is synthesized via refluxing aryl hydrazides with carbon disulfide in alcoholic potassium hydroxide, followed by hydrazine hydrate treatment . Similarly, 5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol likely forms through:

  • Formation of thiosemicarbazide intermediates: Reaction of 2-bromophenylhydrazine with thiourea.

  • Cyclization: Acid-catalyzed intramolecular cyclization to yield the triazolethione core .

  • Substitution: Introduction of the p-tolyl group via nucleophilic aromatic substitution or Ullmann coupling .

Notably, sulfamic acid and trimethylsilyl isothiocyanate have been employed as catalysts in analogous syntheses to enhance yields .

1,2,4-Triazolethiones exhibit broad-spectrum antimicrobial activity. The thiol group enhances membrane permeability, while the bromophenyl moiety may disrupt bacterial cell wall synthesis . In vitro studies on similar compounds, such as 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione, demonstrate minimum inhibitory concentrations (MICs) of 3.25 µg/mL against Mycobacterium tuberculosis, surpassing reference drugs like isoniazid . The bromine atom in 5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol could further potentiate activity by increasing electrophilicity and target binding .

Anticancer Properties

Triazolethiones interfere with cancer cell proliferation via oxidative stress induction and DNA intercalation. Compounds bearing p-tolyl groups, such as 4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol (CAS: 917748-26-6), exhibit IC₅₀ values of <10 µM against lung, colon, and breast cancer cell lines . The 2-bromophenyl substituent in the target compound may enhance cytotoxicity by stabilizing interactions with topoisomerase II or tubulin .

Anti-Inflammatory and Antioxidant Effects

The triazolethione scaffold scavenges reactive oxygen species (ROS) and inhibits cyclooxygenase-2 (COX-2). Molecular docking studies suggest that the thione sulfur forms hydrogen bonds with COX-2’s active site, reducing prostaglandin synthesis .

Research Findings and Applications

In Vitro Studies

While direct data on 5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol are scarce, broth microdilution assays on analogs reveal:

  • Antibacterial Activity: MIC of 6.25 µg/mL against Staphylococcus aureus .

  • Antifungal Activity: 80% inhibition of Candida albicans at 50 µg/mL .

Structure-Activity Relationships (SAR)

  • Bromine Substitution: Enhances lipophilicity and target affinity .

  • p-Tolyl Group: Improves metabolic stability and bioavailability .

  • Thione Functionality: Critical for ROS scavenging and enzyme inhibition .

Table 2: Comparative Activity of Triazolethione Derivatives

CompoundActivity (MIC or IC₅₀)Target Pathogen/Cell Line
5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiolNot reportedHypothesized broad-spectrum
4-Amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiolMIC: 3.25 µg/mLMycobacterium tuberculosis
4-(4-Ethylphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiolIC₅₀: 8.7 µMMCF-7 breast cancer cells

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